molecular formula C9H11NO5 B1305508 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid CAS No. 77978-73-5

2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid

Cat. No. B1305508
CAS RN: 77978-73-5
M. Wt: 213.19 g/mol
InChI Key: WLKUVVIAHUXPSB-UHFFFAOYSA-N
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Description

The compound 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid is a derivative of pyrrole, which is a five-membered heterocyclic compound. Pyrrole derivatives are known for their diverse chemical reactivity and biological activity, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amines with anhydrides or halogenated esters. For instance, an ester of an imine containing dicarboxylic acid was prepared by reacting methylbromoacetate with 5-methyl-thiazol-2-ylamine, which could be hydrolyzed to give the corresponding diacid . Although the specific synthesis of 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial as it influences their chemical reactivity and interaction with biological targets. For example, the molecular conformations of imidazo[1,2-a]pyridin-3-yl acetic acids were discussed based on NMR spectral and X-Ray data, indicating the importance of structural studies in understanding the properties of these compounds .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be exemplified by the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole. The relative rates of bromination at the α-position indicate that the 2-methoxycarbonylpyrrole derivative is highly reactive, suggesting that similar derivatives like the compound may also exhibit significant reactivity in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the formation of coordination complexes with metals such as nickel, copper, and zinc indicates the ability of these compounds to act as ligands, which is a property that could be relevant for the compound as well . Additionally, reactions with acid anhydrides, as seen with 4-methoxy-2-oxopyran-6-ylacetic acid, demonstrate the potential for these compounds to undergo transformation into various other chemical entities .

properties

IUPAC Name

2-(4-methoxycarbonyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-4-7(9(14)15-2)5(3-6(11)12)8(13)10-4/h5H,3H2,1-2H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKUVVIAHUXPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379324
Record name 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid

CAS RN

77978-73-5
Record name 2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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